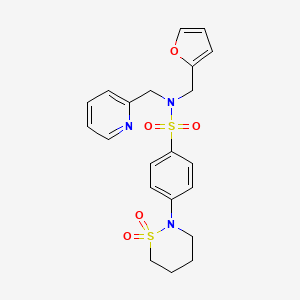
5-Méthoxypyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxypyridine-3-sulfonamide is a versatile chemical compound with a methoxy group attached to the pyridine ring at the 5-position and a sulfonamide group at the 3-position.
Applications De Recherche Scientifique
5-Methoxypyridine-3-sulfonamide has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
5-Methoxypyridine-3-sulfonamide primarily targets Phosphatidylinositol 3-kinase (PI3K) and mammalian rapamycin receptor (mTOR) . PI3K plays a crucial role in cell proliferation, survival, migration, and metabolism, making it an effective target for cancer treatment .
Mode of Action
5-Methoxypyridine-3-sulfonamide interacts with its targets, PI3K and mTOR, by inhibiting their activity . This inhibition can simultaneously improve the efficiency of anti-tumor therapy .
Biochemical Pathways
The compound affects the PI3K/mTOR pathway, leading to complex downstream signaling protein activities and secondary messenger functions inside the cell . The phosphorylation level of AKT, an important downstream effector of PI3K, is decreased .
Result of Action
The inhibition of PI3K and mTOR by 5-Methoxypyridine-3-sulfonamide can lead to cell cycle arrest in the G0/G1 phase and induce apoptosis of cells . This results in a decrease in cell proliferation, which is particularly beneficial in the context of cancer treatment .
Analyse Biochimique
Biochemical Properties
5-Methoxypyridine-3-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cell proliferation, survival, migration, and metabolism . The compound’s interaction with these enzymes leads to the inhibition of their kinase activities, thereby affecting downstream signaling pathways.
Cellular Effects
The effects of 5-Methoxypyridine-3-sulfonamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Methoxypyridine-3-sulfonamide has been shown to inhibit cell proliferation and induce apoptosis by decreasing the phosphorylation of AKT, a downstream effector of PI3K . This compound also causes cell cycle arrest in the G0/G1 phase, further inhibiting cell growth.
Molecular Mechanism
At the molecular level, 5-Methoxypyridine-3-sulfonamide exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of PI3K and mTOR, inhibiting their kinase activities . This inhibition leads to a decrease in the phosphorylation of downstream targets such as AKT, resulting in reduced cell proliferation and increased apoptosis. Additionally, molecular docking studies have confirmed the binding mode of 5-Methoxypyridine-3-sulfonamide with PI3K and mTOR .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxypyridine-3-sulfonamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Methoxypyridine-3-sulfonamide remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-Methoxypyridine-3-sulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K and mTOR activities without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibitory effects on target enzymes.
Metabolic Pathways
5-Methoxypyridine-3-sulfonamide is involved in several metabolic pathways. It interacts with enzymes such as PI3K and mTOR, affecting metabolic flux and metabolite levels . The compound’s inhibition of these enzymes disrupts normal cellular metabolism, leading to altered energy production and utilization. Additionally, 5-Methoxypyridine-3-sulfonamide may influence other metabolic pathways indirectly through its effects on cell signaling and gene expression .
Transport and Distribution
Within cells and tissues, 5-Methoxypyridine-3-sulfonamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions. Studies have shown that 5-Methoxypyridine-3-sulfonamide can accumulate in certain tissues, potentially enhancing its therapeutic effects .
Subcellular Localization
The subcellular localization of 5-Methoxypyridine-3-sulfonamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with PI3K and mTOR suggests that it may localize to areas where these enzymes are active, such as the cytoplasm and nucleus . This localization is essential for the compound’s inhibitory effects on cell signaling and metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This can be achieved through the reaction of 5-methoxypyridine with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide .
Industrial Production Methods
Industrial production of 5-Methoxypyridine-3-sulfonamide may involve large-scale sulfonation and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxypyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid.
Substitution: The methoxy and sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated pyridine derivatives, sulfonic acids, and various substituted pyridine compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methoxypyridine-2-sulfonamide
- 5-Methoxypyridine-4-sulfonamide
- 5-Methoxypyridine-3-carboxamide
Uniqueness
5-Methoxypyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Propriétés
IUPAC Name |
5-methoxypyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-11-5-2-6(4-8-3-5)12(7,9)10/h2-4H,1H3,(H2,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJVYTDXWIAKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2515386.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-phenylethanediamide](/img/structure/B2515387.png)

![2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2515392.png)

![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2515395.png)

![Methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2515397.png)
![Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515398.png)


![2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2515402.png)

